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molecular formula C11H9FO3 B8345290 Methyl 8-fluoro-2H-1-benzopyran-5-carboxylate CAS No. 214822-99-8

Methyl 8-fluoro-2H-1-benzopyran-5-carboxylate

Cat. No. B8345290
M. Wt: 208.18 g/mol
InChI Key: QMBJHYVNFDYREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197978B1

Procedure details

Methyl 4-fluoro-3-propargyloxybenzoate (14.0 g, 67.2 mmol) was mixed with N,N-diethylaniline and the reaction was heated to 220° C. for 5 hours. The black reaction mixture was allowed to cool, dissolved in diethyl ether (600 mL) and washed with 2 M HCl in portions (1 L). The aqueous washings were re-extracted with diethyl ether, the combined ether phases were washed with H2O until neutral, treated with brine, dried with MgSO4, filtered, and the solvent was removed in vacuo to give a dark brown crude residue. The crude solid was chromatographed on silica (eluent: methylene chloride/carbon tetrachloride 1:1) to give 11.9 g (85% yield) of a tannish yellow solid as the title compound (mp 73.5-74.5° C.). EIMS (70 eV) m/z (relative intensity) 208 (65, M+), 207 (42), 194 (12), 193 (100), 177 (32), 149 (10), 148 (12).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH2:13][C:14]#[CH:15].C(N(CC)C1C=CC=CC=1)C>C(OCC)C>[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]2[C:3]=1[O:12][CH2:13][CH:14]=[CH:15]2

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)OC)C=C1)OCC#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The black reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with 2 M HCl in portions (1 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous washings were re-extracted with diethyl ether
WASH
Type
WASH
Details
the combined ether phases were washed with H2O until neutral,
ADDITION
Type
ADDITION
Details
treated with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown crude residue
CUSTOM
Type
CUSTOM
Details
The crude solid was chromatographed on silica (eluent: methylene chloride/carbon tetrachloride 1:1)

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 85%
Name
Type
product
Smiles
FC=1C=CC(=C2C=CCOC21)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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